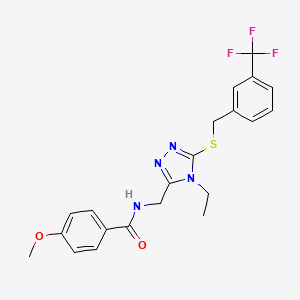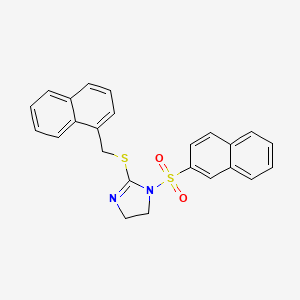
2-(Naphthalen-1-ylmethylsulfanyl)-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains two naphthalene groups, a sulfanyl group, a sulfonyl group, and an imidazole ring . It’s worth noting that the exact structure and properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings . Detailed structural analysis would typically involve techniques such as X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo a variety of organic reactions . The presence of the sulfanyl and sulfonyl groups could make it reactive with various nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Naphthalene derivatives are often solid at room temperature and have relatively high melting points .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Salahuddin et al. (2014) explored the synthesis and characterization of derivatives involving naphthalene components for anticancer evaluation. The research utilized o-phenylenediamine and naphthalene-1-acetic acid among other materials, leading to the synthesis of compounds evaluated for their in vitro anticancer activity, demonstrating potential against various cancer cell lines (Salahuddin et al., 2014).
- Another study reported the synthesis of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones with significant antihyperglycemic activity. The research highlighted the superior efficacy of naphthalene groups in eliciting antihyperglycemic activity in a diabetic mouse model, underscoring the therapeutic potential of naphthalene derivatives (A. Zask et al., 1990).
Anticancer and Antimicrobial Activities
- Microwave-assisted synthesis of new benzimidazole derivatives, including naphthalylbenzimidazole compounds, was studied for their cytotoxic activity against the human breast cancer cell line MCF-7. Some compounds demonstrated significant activity, comparable to that of Tamoxifen, a well-known cancer treatment drug (H. T. T. Bui et al., 2016).
- In vitro antimicrobial studies of novel naphthalen-1-ylmethyl substituted silver N-heterocyclic carbene (Ag–NHC) complexes were conducted, revealing high antimicrobial activities against various bacteria and fungi. These findings suggest the potential of naphthalene derivatives in developing new antimicrobial agents (Yetkin Gök et al., 2015).
Molecular Docking and Theoretical Studies
- A series of 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazoles was prepared and studied for cytotoxicity against various cancer cell lines. Preliminary studies showed promising potency, and molecular docking studies supported the potential use of these compounds as inhibitors for specific protein structures, indicating their potential in cancer therapy (B. Choodamani et al., 2021).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential drug . If it has unique physical or chemical properties, it could be studied in the context of materials science or chemistry .
Propriétés
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S2/c27-30(28,22-13-12-18-6-1-2-8-20(18)16-22)26-15-14-25-24(26)29-17-21-10-5-9-19-7-3-4-11-23(19)21/h1-13,16H,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRUKSLUUSHSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

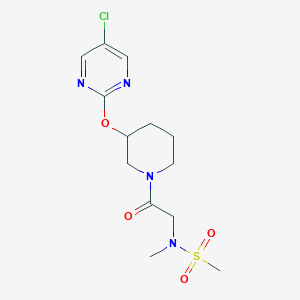
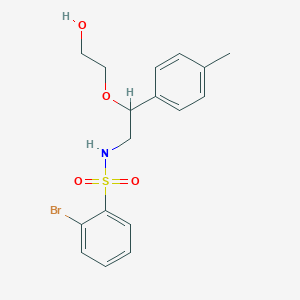
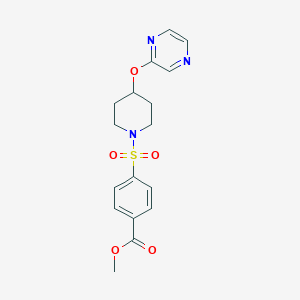
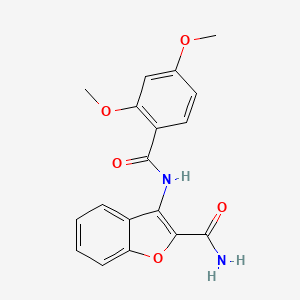
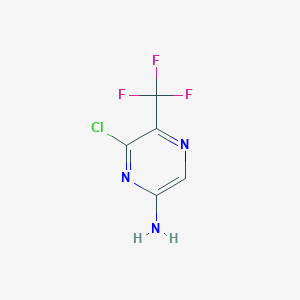
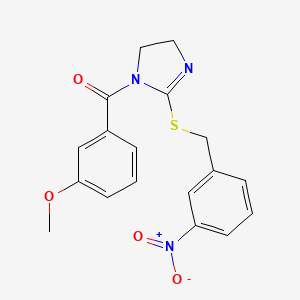

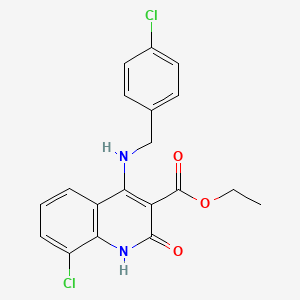
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B2692842.png)
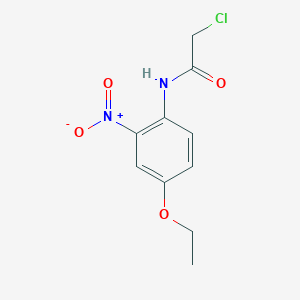

![(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide](/img/structure/B2692846.png)
![1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2692848.png)
